1-Bromo-2-(2-fluorophenoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

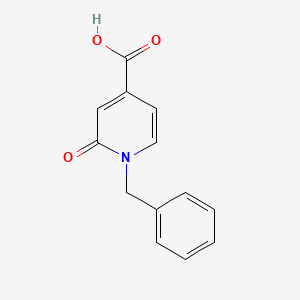

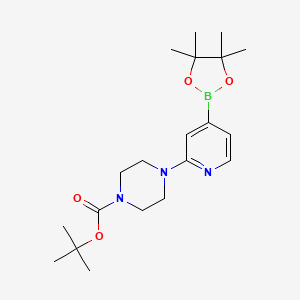

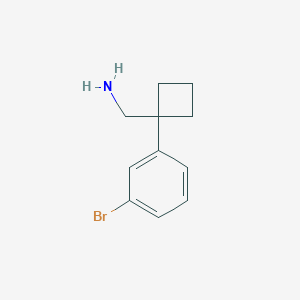

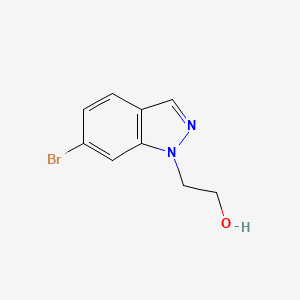

“1-Bromo-2-(2-fluorophenoxy)benzene” is a chemical compound with the molecular formula C12H8BrFO . It has an average mass of 267.094 Da and a monoisotopic mass of 265.974243 Da .

Synthesis Analysis

The synthesis of “1-Bromo-2-(2-fluorophenoxy)benzene” can be achieved through various methods. One common method involves the reaction of fluorobenzene with bromine, known as electrophilic aromatic substitution . Another method involves the reaction of fluorobenzene with a brominating agent, such as N-bromosuccinimide (NBS), known as radical bromination . The choice of synthesis method depends on various factors, such as the desired yield, reaction conditions, and availability of reagents .Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(2-fluorophenoxy)benzene” can be analyzed using various computational methods. For instance, the InChI representation of the molecule isInChI=1S/C6H4BrF/c7-5-3-1-2-4-6(5)8/h1-4H . The canonical SMILES representation is C1=CC=C(C(=C1)F)Br . Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-2-(2-fluorophenoxy)benzene” include a molecular weight of 175.00 g/mol . The compound has a XLogP3-AA value of 2.7, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donors and one hydrogen bond acceptor .Applications De Recherche Scientifique

Organic Chemistry

Application Summary

1-Bromo-2-(2-fluorophenoxy)benzene, also known as bromofluorobenzene, has gained significant attention in the field of organic chemistry due to its versatile applications .

Methods of Application

One of the most common methods for synthesizing 1-Bromo-2-(2-fluorophenoxy)benzene is through the reaction of fluorobenzene with bromine. This reaction, known as electrophilic aromatic substitution, involves the substitution of a hydrogen atom in the benzene ring with a bromine atom. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron (III) bromide or aluminum bromide, which helps facilitate the reaction .

Results or Outcomes

The synthesis of 1-Bromo-2-(2-fluorophenoxy)benzene is of great importance in organic chemistry due to its wide range of applications. It serves as a valuable building block for the preparation of various drugs, including antiviral agents, anti-inflammatory drugs, and anticancer agents .

Materials Science

Application Summary

1-Bromo-2-(2-fluorophenoxy)benzene finds applications in the field of materials science .

Methods of Application

It can be used as a precursor for the synthesis of functional materials, such as liquid crystals, polymers, and dyes .

Results or Outcomes

The presence of both bromine and fluorine atoms in the benzene ring imparts unique properties to the synthesized compounds, enhancing their biological activity and pharmacological properties .

Pharmaceutical Compounds Synthesis

Application Summary

1-Bromo-2-(2-fluorophenoxy)benzene is a valuable building block in the synthesis of various pharmaceutical compounds .

Methods of Application

This compound can be used in the preparation of various drugs, including antiviral agents, anti-inflammatory drugs, and anticancer agents . The presence of both bromine and fluorine atoms in the benzene ring imparts unique properties to the synthesized compounds, enhancing their biological activity and pharmacological properties .

Results or Outcomes

The synthesized drugs have shown promising results in preclinical and clinical trials, demonstrating their potential in treating various diseases .

Metabolomic Analysis

Application Summary

1-Bromo-2-(2-fluorophenoxy)benzene has been used in metabolomic analysis of exhaled breath .

Methods of Application

In this application, the compound is used as a tracer in the analysis of exhaled breath from mechanically ventilated patients . The presence of the compound in the exhaled breath can provide valuable information about the metabolic processes occurring in the patient’s body .

Results or Outcomes

The results of these analyses can help in the diagnosis and monitoring of various diseases, providing a non-invasive method for medical diagnosis .

Safety And Hazards

The safety data sheet for a related compound, bromobenzene, indicates that it is classified as a flammable liquid and vapor, causes skin irritation, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

1-bromo-2-(2-fluorophenoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYFAHHUWZUUQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC=C2Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601288043 |

Source

|

| Record name | Benzene, 1-bromo-2-(2-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(2-fluorophenoxy)benzene | |

CAS RN |

1445322-62-2 |

Source

|

| Record name | Benzene, 1-bromo-2-(2-fluorophenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445322-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-(2-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1289515.png)

![8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester](/img/structure/B1289537.png)